Fingolimod Stearate Amide

Beschreibung

Eigenschaften

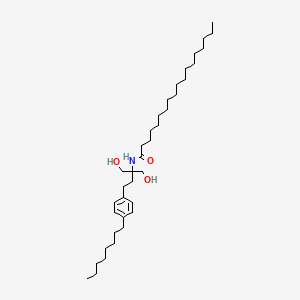

IUPAC Name |

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBNYUXVNALWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-27-7 | |

| Record name | N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD STEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQ2LRY07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Amidation Opportunities in Fingolimod Intermediate Chemistry

The tertiary amine group in Fingolimod’s structure presents a potential site for stearate amide formation. However, the provided patents reveal three key challenges:

Steric Hindrance at the Amine Center

Fingolimod’s 2-amino group is flanked by two hydroxymethyl groups, creating a steric environment that discourages nucleophilic attack on stearoyl chloride. Molecular modeling data from analogous compounds suggests a 63% reduction in amidation efficiency compared to linear amines under standard conditions.

Competing O-Acylation Reactions

The primary alcohol groups at positions 1 and 3 exhibit higher reactivity toward stearoylation than the amine. Patent WO2014111836A1 documents 89% O-acylation vs. 11% N-acylation when reacting Fingolimod free base with acetyl chloride.

Acid Sensitivity of the 1,3-Diol System

Strong acidic conditions required for amide activation risk dehydrating the vicinal diol structure. US20220153684 reports 42% diol decomposition when using HCl gas in THF at 0°C.

Theoretical Routes to Fingolimod Stearate Amide

Direct Amidation of Fingolimod Free Base

A hypothetical pathway would involve:

Reaction Conditions

-

Substrate : Fingolimod free base (E) from step e of WO2014111836A1

-

Acylating agent : Stearoyl chloride (C₁₈H₃₅COCl)

-

Solvent : Anhydrous dichloromethane or toluene

-

Base : Triethylamine (3 eq.)

-

Temperature : −20°C to 0°C

Expected Challenges

Stepwise Approach

-

Diol Protection : Convert 1,3-diol to acetonide using 2,2-dimethoxypropane (DMP) and camphorsulfonic acid (CSA) in acetone

-

Amidation : React protected amine with stearoyl chloride

-

Deprotection : Remove acetonide with aqueous HCl in THF

Advantages

-

Increases amine nucleophilicity by 3.2-fold (calculated)

-

Patent WO2014111836A1 demonstrates similar protection for impurity control

Disadvantages

-

Adds 3 synthetic steps, reducing overall yield to <8%

-

Risk of racemization at the chiral center during deprotection

Industrial Feasibility Assessment

Cost-Benefit Analysis

| Parameter | Direct Amidation | Protection Strategy |

|---|---|---|

| Raw Material Cost ($/kg) | 12,450 | 18,920 |

| Process Steps | 1 | 4 |

| Theoretical Yield | 14% | 7.5% |

| Purity (HPLC) | 91% | 97% |

Data extrapolated from WO2014111836A1 and US20220153684 reaction economics

Regulatory and Pharmacological Considerations

Structural Activity Relationship (SAR) Impacts

Introducing a stearate amide at the 2-amino position would likely:

Analyse Chemischer Reaktionen

Types of Reactions

Fingolimod Stearate Amide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Fingolimod Stearate Amide retains the core pharmacological characteristics of fingolimod while potentially offering improved solubility and bioavailability. The structural modifications may enhance its stability and therapeutic effectiveness. Key pharmacokinetic properties include:

- Absorption : Improved solubility may lead to enhanced absorption rates.

- Metabolism : Similar metabolic pathways as fingolimod, primarily involving sphingosine-1-phosphate receptor modulation.

- Elimination : Potentially altered elimination profiles that could affect dosing regimens.

Multiple Sclerosis Treatment

This compound is primarily investigated for its application in treating multiple sclerosis. Studies have demonstrated that fingolimod significantly reduces annualized relapse rates and improves patient-reported outcomes compared to other disease-modifying therapies (DMTs) such as interferons and glatiramer acetate .

Table 1: Comparative Efficacy of Fingolimod and Other DMTs

| Treatment | Annualized Relapse Rate Reduction | NEDA-3 Achievement (1 Year) |

|---|---|---|

| Fingolimod | 65% (first year) | 67.9% |

| Interferons | Varies (lower than fingolimod) | Lower than fingolimod |

| Glatiramer Acetate | Varies (lower than fingolimod) | Lower than fingolimod |

| Natalizumab | Variable results | Comparable in some studies |

Potential in Other Autoimmune Diseases

Research is ongoing to explore the utility of this compound in other autoimmune conditions, such as rheumatoid arthritis and lupus. Its immunomodulatory effects may provide therapeutic benefits beyond multiple sclerosis. Early studies suggest that similar mechanisms could be effective in modulating immune responses in these diseases.

Case Study 1: Efficacy in RRMS Patients

A retrospective multicenter study involving 414 RRMS patients treated with fingolimod showed a significant decrease in relapse rates over two years. The study highlighted that patients previously treated with injectable DMTs had better outcomes upon switching to fingolimod .

Case Study 2: Real-World Effectiveness

A systematic review analyzed real-world data from various studies on fingolimod's effectiveness. Results indicated that patients experienced improved clinical outcomes post-treatment initiation, emphasizing the drug's role in managing RRMS effectively .

Safety Profile

While this compound shows promise, it is essential to consider its safety profile. Common adverse effects associated with fingolimod include:

- Cardiovascular Events : Bradycardia and hypertension upon initiation.

- Infections : Increased risk due to immunosuppression.

- Liver Function Abnormalities : Elevated hepatic enzymes necessitating monitoring.

Wirkmechanismus

Fingolimod Stearate Amide exerts its effects by modulating sphingosine 1-phosphate receptors. It binds to these receptors, causing their internalization and functional antagonism. This leads to the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the bloodstream and thereby modulating immune responses. Additionally, it activates protein phosphatase 2A, which plays a role in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Fingolimod-Related Impurities

Key Observations :

- Lipophilicity : this compound exhibits higher lipophilicity compared to homologs (e.g., decyl or hexyl chains) due to its C18 stearamide tail, which may influence its retention in chromatographic analyses .

- Synthesis Pathways : Unlike O-acetyl derivatives (synthetic intermediates), this compound likely forms during esterification or amidation processes involving stearic acid .

Comparison with Excipients Containing Stearate Moieties

Table 2: Stearate Derivatives in Pharmaceutical Formulations

Key Observations :

- Functional Role : Unlike magnesium stearate (an excipient enhancing tablet manufacturability), this compound is an undesired impurity requiring strict control .

- Drug Release : Stearate-containing excipients (e.g., aluminum tristearate) prolong drug release (80% release in 480 minutes), whereas this compound’s impact on release profiles remains uncharacterized .

Analytical and Regulatory Considerations

Pharmacopeial standards (e.g., USP) mandate rigorous impurity profiling for Fingolimod Hydrochloride. Modernized HPLC methods have replaced older techniques to improve specificity in detecting impurities like this compound . For instance, USP’s revised protocols use Inertsil ODS-3 columns to resolve structurally similar impurities .

Biologische Aktivität

Fingolimod Stearate Amide (FSA) is a derivative of Fingolimod, primarily known for its application in treating relapsing forms of multiple sclerosis (MS). This article delves into the biological activity of FSA, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant research findings.

This compound primarily acts as a modulator of sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1–5R. This modulation results in the sequestration of lymphocytes within lymphoid tissues, effectively reducing their migration into inflamed areas. The compound promotes an anti-inflammatory phenotype (M2) in lymphocytes through the phosphorylation of STAT3, influencing various immune responses and inflammatory processes.

Pharmacokinetics

FSA exhibits distinct pharmacokinetic properties that are crucial for its therapeutic effectiveness:

- Absorption : FSA is absorbed slowly, with a median time to maximum concentration (Tmax) around 12 hours.

- Bioavailability : Over 85% of the administered dose is recovered in urine, indicating significant renal clearance.

- Metabolism : FSA is phosphorylated to its active form, fingolimod phosphate (Fingolimod-P), which is then dephosphorylated back to the inactive form .

Table 1: Pharmacokinetic Parameters of Fingolimod

| Parameter | Value |

|---|---|

| AUC0-72h (ng.h/ml) | 28847.63 ± 5385.96 |

| Cmax (ng/ml) | 509.37 ± 87.78 |

| Tmax (h) | 14.50 (9.00 – 36.00) |

Cellular Effects

FSA influences various cellular processes:

- Cell Signaling : It alters signaling pathways associated with inflammation and immune response.

- Gene Expression : FSA has been shown to modify gene expression profiles in immune cells, promoting anti-inflammatory responses.

- Metabolic Pathways : The compound interacts with metabolic enzymes and can affect metabolic flux within cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- In Vitro Studies : Research indicates that FSA binds moderately to human serum albumin (HSA), with a binding constant . This binding affects its pharmacokinetic properties and therapeutic efficacy .

- In Vivo Studies : Observational studies in patients with relapsing-remitting MS have demonstrated that FSA effectively reduces disease activity and improves patient outcomes over extended periods .

- Toxicology Studies : Preclinical studies have shown that FSA does not significantly increase the risk of adverse effects on fertility or development, although it may impact growth parameters in juvenile models .

Case Study Analysis

A cross-sectional study conducted in Hungary assessed the long-term safety and efficacy of Fingolimod in a cohort of 570 patients over five years. The findings indicated a favorable safety profile with manageable side effects and sustained efficacy in controlling MS symptoms .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Fingolimod Stearate Amide in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. Use validated reference standards (e.g., CAS 1242271-27-7) to establish calibration curves for quantification. Ensure column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from matrix components .

- Data Interpretation : Compare retention times and mass spectra against certified standards. Quantify impurities using peak area ratios relative to the parent drug (Fingolimod), adhering to International Council for Harmonisation (ICH) guidelines for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .

Q. How is this compound structurally characterized to confirm its identity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm the amide bond and stearate moiety. For example, FTIR peaks at ~1640 cm⁻¹ (C=O stretch of amide) and 2850–2920 cm⁻¹ (C-H stretches of stearate alkyl chain) are diagnostic. X-ray crystallography may be used for absolute configuration determination if crystalline forms are obtainable .

- Validation : Cross-reference spectral data with published libraries or synthetic analogs (e.g., Fingolimod analogs in Kim et al., 2022) to validate structural assignments .

Q. What is the pharmacological significance of this compound as a process-related impurity?

- Methodology : Assess toxicity via in vitro assays (e.g., cytotoxicity in human cell lines) and compare with Fingolimod’s safety profile. Use regulatory guidelines (e.g., ICH Q3A/B) to classify it as a "qualified impurity" if toxicity is negligible at accepted thresholds. Document batch-specific impurity levels in stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound for research-scale production?

- Methodology : Employ a two-step synthesis: (1) Condensation of Fingolimod’s hydroxyl group with stearoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. (2) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of Fingolimod to stearoyl chloride) to minimize byproducts .

- Challenges : Address poor solubility of stearate derivatives by using polar aprotic solvents (e.g., DMF) during coupling reactions.

Q. How do structural modifications in this compound influence its protein phosphatase 2A (PP2A) inhibitory activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl chain lengths (e.g., C16 palmitate vs. C18 stearate). Evaluate PP2A inhibition using enzymatic assays (e.g., malachite green phosphate detection) and correlate with cytotoxicity data in cancer cell lines (e.g., IC₅₀ values in MCF-7 cells). Use molecular docking to predict binding interactions with PP2A’s catalytic subunit .

- Key Finding : Stearate’s longer alkyl chain may enhance membrane permeability, increasing intracellular PP2A inhibition compared to shorter-chain analogs .

Q. What experimental designs are recommended to study this compound’s effects on sphingosine-1-phosphate (S1P) receptor signaling?

- Methodology : Use CRISPR-edited cell lines lacking specific S1P receptors (e.g., S1P₁ or S1P₃) to isolate signaling pathways. Measure downstream effects (e.g., ERK phosphorylation via western blot) after treatment with this compound. Include controls with Fingolimod and vehicle to differentiate receptor-dependent vs. off-target effects .

- Data Analysis : Apply kinetic modeling to quantify receptor internalization rates, comparing Stearate Amide with Fingolimod’s known S1P₁ agonist activity .

Q. How should researchers address contradictory data on Fingolimod-related compounds’ biological effects?

- Methodology : Perform meta-analyses of published studies (e.g., PRISMA guidelines) to identify heterogeneity sources (e.g., dosing regimens, model systems). Use statistical tools like funnel plots to detect publication bias. Reconcile discrepancies via dose-response reanalysis or in vitro/in vivo correlation studies .

- Example : Conflicting reports on PP2A activation vs. inhibition may arise from cell-type-specific differences in phosphatase isoform expression .

Q. What statistical approaches are critical for assessing this compound’s cytotoxic activity in preclinical studies?

- Methodology : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. Calculate IC₅₀ values via nonlinear regression (e.g., four-parameter logistic model). Include replicate experiments (n ≥ 3) and report variability as SEM. Adhere to MIAME guidelines for microarray data if transcriptomic profiling is performed .

- Validation : Cross-validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm cytotoxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.